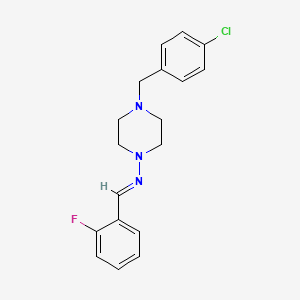![molecular formula C18H21F2N5O B5602983 4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5602983.png)
4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , owing to its complex structure, is of significant interest in the field of synthetic and medicinal chemistry. While the exact compound's details are not directly available, closely related derivatives have been synthesized and studied, providing insights into potential synthesis methods, molecular structure, chemical reactions, and properties.
Synthesis Analysis
Synthesis of similar compounds involves nucleophilic substitution reactions and various other synthetic pathways to introduce specific functional groups, such as sulfonyl chlorides, to achieve desired chemical structures. For example, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized to explore their antiproliferative activity against human cancer cell lines, showcasing the synthetic versatility of these compounds (Mallesha et al., 2012).
Scientific Research Applications
Synthesis and Biological Activity
Novel compounds derived from benzodifuran cores, similar in complexity to the compound of interest, have been synthesized with potential applications as anti-inflammatory and analgesic agents. These compounds have shown significant COX-2 inhibition, alongside analgesic and anti-inflammatory activities, suggesting a potential research pathway for related compounds in drug development for inflammation and pain management (Abu‐Hashem et al., 2020).
Medicinal Chemistry and Drug Design
Piperazines, a core component in the chemical structure of interest, are highlighted for their medicinal chemistry significance, particularly in the synthesis of compounds with a range of therapeutic potentials. A visible-light-driven protocol for synthesizing 2-substituted piperazines underscores the versatility of piperazines in drug design, potentially applicable to the synthesis and functionalization of the compound (Gueret et al., 2020).
Antiproliferative Activity Against Cancer Cell Lines
Research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which share structural motifs with the compound of interest, reveals antiproliferative effects against human cancer cell lines. This suggests the potential for compounds within this chemical space to serve as leads in the development of anticancer therapeutics (Mallesha et al., 2012).
Analytical and Chromatographic Applications
The analysis of chiral 1,4-disubstituted piperazine derivatives, akin to the structural framework of the compound , has demonstrated the utility of such compounds in developing analytical and chromatographic methods. These methods could be applied in the separation and quantification of chiral drugs and other compounds, indicating a research avenue for the development of analytical tools (Chilmonczyk et al., 2005).
properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O/c1-3-21-18-22-12(2)10-16(23-18)24-6-8-25(9-7-24)17(26)14-5-4-13(19)11-15(14)20/h4-5,10-11H,3,6-9H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEHTZWRRSBUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-mesityl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5602915.png)
![2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B5602922.png)
![4-methoxy-2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5602936.png)
![2-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5602949.png)
![N-[2-(4-phenylpyrimidin-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5602950.png)

![6-(2-furyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5602960.png)
![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-N-(2-methoxyethyl)-1-methyl-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B5602963.png)
![2-[({5-[1-(cyclohexylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5602966.png)
![2-[1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5602967.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5603005.png)
